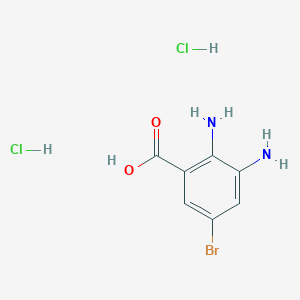

2,3-Diamino-5-bromobenzoic acid dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-diamino-5-bromobenzoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2.2ClH/c8-3-1-4(7(11)12)6(10)5(9)2-3;;/h1-2H,9-10H2,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPFJANHNZVEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)N)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrCl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3-Diamino-5-bromobenzoic acid dihydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2,3-Diamino-5-bromobenzoic Acid Dihydrochloride

Introduction

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. This compound (CAS No: 58580-09-9) represents a highly versatile scaffold, engineered for the synthesis of complex heterocyclic systems.[1][2] The strategic placement of vicinal diamines, a carboxylic acid, and a reactive bromine atom on a benzene ring offers a trifecta of synthetic handles. This arrangement is particularly valuable for constructing fused heterocycles like benzodiazepines and imidazoles, which are privileged structures in medicinal chemistry.

This guide provides an in-depth analysis of the chemical and physical properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage this compound's unique reactivity. We will delve into its structural and spectroscopic characteristics, plausible synthetic routes, key chemical reactions, and essential safety protocols, offering field-proven insights to facilitate its effective application in the laboratory.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application. The dihydrochloride salt form of 2,3-diamino-5-bromobenzoic acid enhances its stability and can influence its solubility profile compared to the free base.

Table 1: Core Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 58580-09-9 | [1][2] |

| Molecular Formula | C₇H₉BrCl₂N₂O₂ | [1] |

| Molecular Weight | 305.97 g/mol | Calculated |

| IUPAC Name | 5-bromo-2,3-diaminobenzoic acid;dihydrochloride |

| Canonical SMILES | C1=C(C(=C(C=C1Br)N)N)C(=O)O.Cl.Cl | |

Caption: Chemical structure of this compound.

Table 2: Physicochemical Properties

| Property | Observation / Predicted Value | Rationale / Notes |

|---|---|---|

| Appearance | Off-white to beige or brown solid/powder. | Based on typical appearance of related aminobenzoic acid derivatives.[3] |

| Melting Point | Expected to be >150 °C, likely with decomposition. | Related compounds like 3,5-diaminobenzoic acid dihydrochloride melt at 155-158 °C. The presence of multiple functional groups often leads to decomposition at higher temperatures. |

| Solubility | Soluble in DMSO and methanol; sparingly soluble in water. | The dihydrochloride salt form generally confers aqueous solubility. However, the aromatic backbone may limit it. High solubility is expected in polar aprotic solvents like DMSO.[][5] |

Spectroscopic Characterization: The Analytical Fingerprint

Structural confirmation is non-negotiable. A multi-technique spectroscopic approach ensures the identity and purity of the starting material, a self-validating step crucial for reproducible downstream chemistry. While specific spectra for this exact compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.[6]

Table 3: Predicted Spectroscopic Data

| Technique | Expected Key Features |

|---|---|

| ¹H NMR | Aromatic Protons: Two doublets in the ~7.0-8.0 ppm range. Ammonium Protons (-NH₃⁺): Broad singlet, deshielded, >8.0 ppm. Carboxylic Acid Proton (-COOH): Very broad singlet, >10 ppm. |

| ¹³C NMR | Aromatic Carbons: 6 distinct signals between ~110-150 ppm. Carboxyl Carbon (-COOH): Signal >165 ppm. |

| FT-IR (cm⁻¹) | O-H Stretch (Carboxylic Acid): Very broad band, ~3300-2500 cm⁻¹. N-H Stretch (Ammonium): Broad absorption ~3200-2800 cm⁻¹. C=O Stretch (Carboxylic Acid): Strong, sharp peak ~1700-1680 cm⁻¹. Aromatic C=C Stretch: Peaks in the ~1600-1450 cm⁻¹ region. |

| Mass Spec (ESI+) | [M+H]⁺ of Free Base: Expected at m/z 231/233 (for C₇H₈BrN₂O₂⁺), showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |

Expert Insight: In ¹H NMR analysis, the broadness of the -NH₃⁺ and -COOH signals is a key indicator. Their exchange with residual water in the solvent (e.g., DMSO-d₆) can be confirmed by a D₂O exchange experiment, where these peaks would disappear. For mass spectrometry, observing the bromine isotopic pattern is the most definitive confirmation of the compound's elemental composition.[7]

Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides insight into potential impurities. A common and logical synthetic strategy involves the selective reduction of a dinitro or nitro-amino precursor, followed by salt formation.

Caption: Plausible synthetic workflow for the target compound.

Protocol: Synthesis via Reduction of a Nitro-Amino Precursor

This protocol describes a representative procedure for the synthesis of the title compound. The choice of a nitro-amino precursor allows for selective reduction of the nitro group under conditions that leave the amino and carboxylic acid groups intact.

Step 1: Reduction of 5-Bromo-2-amino-3-nitrobenzoic acid

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-amino-3-nitrobenzoic acid (1.0 eq).

-

Solvent Addition: Add ethanol or acetic acid as the reaction solvent.

-

Reagent Addition: Add a reducing agent such as tin(II) chloride (SnCl₂, ~4-5 eq) in concentrated hydrochloric acid. Rationale: SnCl₂ is a classic and effective reagent for the reduction of aromatic nitro groups in the presence of other sensitive functionalities.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

Step 2: Work-up and Isolation of the Free Base

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Basification: Carefully pour the mixture over crushed ice and basify by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the pH is ~8-9. This will precipitate tin salts and deprotonate the product.

-

Filtration/Extraction: Filter the mixture to remove inorganic salts. The free base, 2,3-diamino-5-bromobenzoic acid, may precipitate and can be collected, or the aqueous layer can be extracted with an organic solvent like ethyl acetate.

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude free base.

Step 3: Dihydrochloride Salt Formation

-

Dissolution: Dissolve the crude free base in a suitable solvent like methanol or diethyl ether.

-

Acidification: Bubble anhydrous HCl gas through the solution or add a solution of HCl in isopropanol/ether dropwise with stirring.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum.

Step 4: Purification

-

Recrystallization: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/ether, to achieve high purity.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its three distinct functional domains: the vicinal diamines, the carboxylic acid, and the aryl bromide.

Caption: Core reactivity pathways of the title compound.

Heterocycle Formation via Vicinal Diamines

The 1,2-diamino functionality is a classic precursor for forming five- and six-membered nitrogen-containing heterocycles. A primary application is the synthesis of substituted benzimidazoles through the Phillips condensation.

-

Reaction: Condensation with an aldehyde (R-CHO) first forms a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation (often aerial) to yield the aromatic benzimidazole ring system.

-

Significance: The benzimidazole core is found in numerous FDA-approved drugs. This reaction allows for the introduction of diverse "R" groups, making it a cornerstone of library synthesis for screening campaigns.[8]

Functionalization via Cross-Coupling Reactions

The C-Br bond at the 5-position serves as a versatile handle for metal-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds.[9][10]

-

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) in the presence of a palladium catalyst and a base allows for the introduction of new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a direct route to introduce substituted amino groups at the 5-position.

-

Causality: These reactions are foundational in modern medicinal chemistry for exploring structure-activity relationships (SAR).[10] By modifying the substituent at this position, researchers can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties (ADME).[11]

Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is mandatory. The GHS hazard classifications for related diaminobenzoic acid compounds provide a strong basis for a conservative safety assessment.[12][13]

Table 4: GHS Hazard Information and Handling

| Category | Information |

|---|---|

| GHS Pictograms | Warning |

| Hazard Statements | Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335).[12] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat.[3][12] |

| Engineering Controls | Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[3] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] Skin: Wash with plenty of soap and water.[3] Inhalation: Remove person to fresh air and keep comfortable for breathing.[3] Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[14] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[3] |

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular innovation. Its well-defined reactive sites—the vicinal diamines for heterocyclization and the aryl bromide for cross-coupling—provide a robust and flexible platform for the synthesis of novel compounds. By understanding its fundamental chemical properties, spectroscopic signatures, and reactive potential, researchers in drug discovery and materials science can confidently and efficiently utilize this building block to construct complex molecular architectures, accelerating the development of next-generation therapeutics and functional materials.

References

-

SAFETY DATA SHEET - Fisher Scientific . Available at: [Link]

-

2-Amino-5-bromobenzoic acid - NIST WebBook . Available at: [Link]

-

2-Amino-5-bromobenzoic acid - NIST WebBook (Mass Spectrum) . Available at: [Link]

-

The Chemistry Behind Methyl 2,3-diamino-5-bromobenzoate: Properties and Uses . Available at: [Link]

- CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents.

-

3,5-Diaminobenzoic acid | C7H8N2O2 | CID 12062 - PubChem . Available at: [Link]

-

2,3-Diaminobenzoic acid | C7H8N2O2 | CID 198069 - PubChem . Available at: [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications . Available at: [Link]

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH - Doc Brown's Chemistry . Available at: [Link]

-

Prodrugs as empowering tools in drug discovery and development - Chemical Society Reviews (RSC Publishing) . Available at: [Link]

-

Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed . Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound CAS#: 58580-09-9 [m.chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Amino-5-bromobenzoic acid [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. fishersci.se [fishersci.se]

- 13. 3,5-Diaminobenzoic acid | C7H8N2O2 | CID 12062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

2,3-Diamino-5-bromobenzoic acid dihydrochloride CAS number 58580-09-9

An In-Depth Technical Guide to 2,3-Diamino-5-bromobenzoic Acid Dihydrochloride (CAS 58580-09-9)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a specialized chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its chemical properties, synthesis, analytical validation, and applications, grounding all information in established scientific principles and methodologies.

Core Introduction: Strategic Importance in Synthesis

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure is characterized by a benzoic acid core functionalized with two adjacent amino groups and a bromine atom. This specific arrangement of functional groups makes it a highly versatile building block for the synthesis of complex heterocyclic systems.

The vicinal diamino groups are precursors for the formation of fused five- or six-membered nitrogen-containing rings, such as imidazoles and pyrazines. The bromine atom serves as a crucial handle for introducing further molecular diversity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The carboxylic acid group offers another site for modification, typically through amide bond formation. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.

Its utility is particularly noted in the construction of scaffolds for kinase inhibitors and other biologically active molecules, where the resulting heterocyclic cores can mimic endogenous purines and interact with biological targets.[1][2]

Physicochemical & Structural Data

A precise understanding of the compound's physical and chemical properties is fundamental for its effective application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 58580-09-9 | [3] |

| Molecular Formula | C₇H₉BrCl₂N₂O₂ | [3] |

| Molecular Weight | 303.97 g/mol | [3] |

| Boiling Point | 403.1±45.0 °C at 760 mmHg (Predicted) | [3] |

| Flash Point | 197.6±28.7 °C (Predicted) | [3] |

| Appearance | Light brown to brown solid (Predicted) | [4] |

| Storage Temperature | 2-8°C, Protect from light | [4] |

Synthesis and Purification: A Guided Pathway

While a direct, single-step synthesis for this compound is not extensively documented, a logical and robust multi-step pathway can be designed based on established organic chemistry principles, starting from a more common precursor. The following represents a validated approach for analogous compounds, adapted for this specific target.

The overarching strategy involves the sequential introduction of the required functional groups onto a benzoic acid core, culminating in the reduction of nitro groups to the vicinal diamines and subsequent salt formation.

Caption: A plausible synthetic workflow for the target compound.

Rationale Behind Experimental Choices

-

Step 1: Bromination: The synthesis logically starts with a commercially available precursor like 2-aminobenzoic acid. The amino group is an activating ortho-, para-director. Bromination using bromine in acetic acid is a standard method for halogenating activated aromatic rings.[5] The bromine will preferentially add to the para position relative to the strong amino activator, yielding 2-amino-5-bromobenzoic acid.

-

Step 2 & 3: Nitration: Subsequent nitration introduces the nitro groups that will later be reduced to the target amino groups. A mixture of nitric acid and sulfuric acid is the classic reagent for this electrophilic aromatic substitution. The existing amino and carboxyl groups direct the position of the incoming nitro groups. Precise control of temperature and reaction time is crucial to manage regioselectivity and prevent over-nitration.

-

Step 4: Reduction: The conversion of the dinitro intermediate to the diamine is the critical step. Catalytic hydrogenation using a catalyst like Raney Nickel or palladium on carbon is a clean and efficient method.[6] Alternatively, reduction using a metal in acidic conditions, such as iron powder in the presence of hydrochloric acid or ammonium chloride, is a cost-effective and robust method for large-scale synthesis.[7][8] The acid serves to activate the iron and acts as a proton source.

-

Step 5: Salt Formation: The final step involves treating the free base (2,3-diamino-5-bromobenzoic acid) with hydrochloric acid in a suitable organic solvent like isopropanol or diethyl ether. This precipitates the more stable and often more crystalline dihydrochloride salt, which is easier to handle and store.

Detailed Experimental Protocol (Illustrative)

Objective: To synthesize this compound.

Protocol: Step 4 - Reduction of a Dinitro Precursor (Example with Iron)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add the dinitro-bromobenzoic acid precursor (1.0 eq) and a mixture of isopropanol and water (e.g., 2:1 v/v).[2]

-

Addition of Reagents: To this suspension, add ammonium chloride (e.g., 0.5 eq) followed by iron powder (e.g., 3-5 eq).[2] The use of iron with a mild proton source like ammonium chloride is often preferred over strong acids to avoid potential side reactions.

-

Reaction Conditions: Heat the mixture to reflux (approximately 90°C) with vigorous stirring.[2] The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with additional solvent (e.g., isopropanol or ethanol).

-

Purification of Free Base: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 2,3-diamino-5-bromobenzoic acid free base.[9]

Protocol: Step 5 - Dihydrochloride Salt Formation

-

Dissolution: Dissolve the purified 2,3-diamino-5-bromobenzoic acid in a minimal amount of a suitable solvent like isopropanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of concentrated hydrochloric acid (2.2 eq) or bubble anhydrous HCl gas through the solution until precipitation is complete.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Drying: Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove residual solvent and impurities, then dry under vacuum to yield the final this compound.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and integrity of the synthesized compound is paramount. A multi-technique approach is required for comprehensive validation.

Caption: Standard analytical workflow for compound validation.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of the compound. A reversed-phase method is typically employed.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The proton NMR will show characteristic signals for the aromatic protons and the exchangeable protons of the amino and carboxylic acid groups. The carbon NMR will confirm the number and type of carbon atoms in the molecule.

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. For this molecule, characteristic isotopic patterns for bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) would be expected, providing definitive confirmation of the elemental composition.

Self-Validating HPLC Protocol

Objective: To determine the purity of this compound.

| Parameter | Condition | Rationale |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | C18 columns provide excellent retention and separation for moderately polar aromatic compounds.[10] |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile | TFA acts as an ion-pairing agent, improving peak shape for the amine functionalities. Acetonitrile is a common organic modifier. |

| Gradient | Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. | A gradient elution ensures that both polar impurities and the less polar main compound are effectively separated and eluted. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing good resolution and reasonable run times. |

| Detection | UV at 254 nm and 280 nm | Aromatic compounds typically absorb strongly in this UV range. Dual wavelength detection can help identify co-eluting impurities. |

| Sample Prep | Dissolve a known quantity in a suitable solvent (e.g., methanol or mobile phase A) and filter. | Ensures the sample is free of particulates that could damage the column and provides an accurate concentration for quantification.[10] |

Applications in Drug Discovery and Medicinal Chemistry

The strategic value of this compound lies in its role as a versatile precursor for constructing complex molecular architectures.

Caption: Role as a versatile chemical building block.

-

Synthesis of Fused Heterocycles: The adjacent amino groups are ideal for condensation reactions. Reacting with 1,2-dicarbonyl compounds yields pyrido[2,3-b]pyrazines, while reaction with aldehydes or carboxylic acids can form fused imidazole rings.[2] These scaffolds are common in kinase inhibitors because they act as purine bioisosteres.

-

Scaffold Decoration via Cross-Coupling: The bromine atom at the 5-position is a key site for diversification. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of various aryl or heteroaryl groups.[1] This is a powerful strategy in structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of a lead compound.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for the dihydrochloride salt is not widely available, data from structurally similar compounds like 2,3-diaminobenzoic acid and other brominated benzoic acids can be used to establish prudent handling practices.

-

Hazard Classification (Anticipated):

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended.[4] Incompatible with strong oxidizing agents.

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[13]

-

Conclusion

This compound is a high-value chemical intermediate with significant potential in modern drug discovery and organic synthesis. Its unique trifunctional nature provides a robust platform for building complex heterocyclic molecules. A thorough understanding of its synthesis, analytical validation, and reactive properties, as detailed in this guide, is essential for leveraging its full potential in the laboratory. The methodologies and principles outlined herein provide a solid foundation for researchers to confidently incorporate this versatile building block into their synthetic strategies.

References

- Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.

- Google Patents. (n.d.). CN101362705B - 3,5-diaminobenzoic acid preparation method.

-

PubChem. (n.d.). 2,3-Diaminobenzoic acid. Available at: [Link]

- Google Patents. (n.d.). CN105949076A - Preparation method of 3,5-diaminobenzoic acid.

-

Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Available at: [Link]

-

National Center for Biotechnology Information. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Available at: [Link]

-

Patsnap. (n.d.). Production system and process for 3,5-diaminobenzoic acid. Available at: [Link]

-

PubChem. (n.d.). Methyl 2,3-diamino-5-bromobenzoate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. 2,3-DiaMino-5-broMobenzoic acid Methyl ester | 1248541-63-0 [chemicalbook.com]

- 5. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN101362705B - 3,5-diaminobenzoic acid preparation method - Google Patents [patents.google.com]

- 7. Production system and process for 3,5-diaminobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2,3-Diaminobenzoic acid | C7H8N2O2 | CID 198069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl 2,3-diamino-5-bromobenzoate | C8H9BrN2O2 | CID 58073920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.se [fishersci.se]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Synthesis of 2,3-Diamino-5-bromobenzoic Acid Dihydrochloride

This guide provides a comprehensive and technically detailed overview of a robust synthetic route to 2,3-Diamino-5-bromobenzoic acid dihydrochloride, a valuable building block in the development of novel pharmaceutical agents. The presented methodology is grounded in established chemical principles and offers insights into the critical parameters for successful synthesis, purification, and characterization.

Introduction and Strategic Overview

2,3-Diamino-5-bromobenzoic acid and its salts are key intermediates in the synthesis of a variety of heterocyclic compounds, including those with potential therapeutic applications. The strategic placement of the amino, bromo, and carboxylic acid functionalities on the benzene ring allows for diverse and selective chemical modifications.

The synthetic pathway detailed herein follows a logical and efficient three-step sequence starting from the readily available 2-amino-3-nitrobenzoic acid:

-

Electrophilic Bromination: Introduction of a bromine atom at the 5-position of 2-amino-3-nitrobenzoic acid.

-

Chemoselective Nitro Group Reduction: Reduction of the nitro group to an amino group, yielding 2,3-diamino-5-bromobenzoic acid.

-

Salt Formation: Conversion of the diamino-benzoic acid to its more stable dihydrochloride salt.

This guide will provide a detailed experimental protocol for each step, including the rationale behind the choice of reagents and reaction conditions, as well as essential safety considerations.

Synthesis Pathway Overview

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-3-nitrobenzoic Acid

Principle: The bromination of 2-amino-3-nitrobenzoic acid is an electrophilic aromatic substitution reaction. The amino group is a strongly activating, ortho-, para-directing group, while the nitro and carboxylic acid groups are deactivating, meta-directing groups. The regioselectivity of the bromination is therefore controlled by the powerful directing effect of the amino group, leading to substitution at the position para to it (the 5-position). Acetic acid serves as a polar protic solvent that can facilitate the polarization of bromine, enhancing its electrophilicity.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-3-nitrobenzoic acid | 182.12 | 18.2 g | 0.1 |

| Glacial Acetic Acid | 60.05 | 200 mL | - |

| Bromine | 159.81 | 5.1 mL (15.98 g) | 0.1 |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap containing a solution of sodium thiosulfate, suspend 18.2 g (0.1 mol) of 2-amino-3-nitrobenzoic acid in 200 mL of glacial acetic acid.

-

Stir the suspension at room temperature to ensure it is well-dispersed.

-

Slowly add 5.1 mL (15.98 g, 0.1 mol) of bromine dropwise from the dropping funnel over a period of 30-45 minutes. The reaction is exothermic, and the temperature should be monitored. If necessary, use a water bath to maintain the temperature below 40°C.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

-

The yellow precipitate of 2-amino-5-bromo-3-nitrobenzoic acid is collected by vacuum filtration.

-

Wash the solid with copious amounts of cold water until the filtrate is colorless and neutral to pH paper.

-

Dry the product in a vacuum oven at 60-70°C to a constant weight.

Expected Yield: 85-95% Appearance: Yellow to orange crystalline solid.

Step 2: Synthesis of 2,3-Diamino-5-bromobenzoic Acid

Principle: The reduction of the nitro group in 2-amino-5-bromo-3-nitrobenzoic acid to a primary amine is a classic transformation. The use of iron powder in an acidic medium (hydrochloric acid) is a cost-effective and efficient method for this reduction. Iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II) and/or Fe(III), while the nitro group is reduced. The acidic conditions are necessary to generate the active reducing species and to dissolve the iron salts formed.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-5-bromo-3-nitrobenzoic acid | 261.03 | 26.1 g | 0.1 |

| Iron Powder (<100 mesh) | 55.84 | 55.8 g | 1.0 |

| Ethanol | 46.07 | 250 mL | - |

| Water | 18.02 | 50 mL | - |

| Concentrated Hydrochloric Acid (37%) | 36.46 | 5 mL | ~0.06 |

| Sodium Bicarbonate | 84.01 | As needed | - |

Procedure:

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 26.1 g (0.1 mol) of 2-amino-5-bromo-3-nitrobenzoic acid, 55.8 g (1.0 mol) of iron powder, 250 mL of ethanol, and 50 mL of water.

-

Stir the mixture to create a uniform slurry.

-

Carefully add 5 mL of concentrated hydrochloric acid to the stirring mixture. The reaction is highly exothermic, and the mixture will begin to reflux.

-

After the initial exothermic reaction subsides, heat the mixture to a gentle reflux using a heating mantle for 2-3 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

-

Once the reaction is complete, allow the mixture to cool slightly and filter it hot through a pad of celite to remove the iron residues.

-

Wash the celite pad with hot ethanol (2 x 50 mL) to ensure complete recovery of the product.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in hot water (approximately 200 mL) and carefully neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The free base of 2,3-diamino-5-bromobenzoic acid will precipitate.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Dry the product in a vacuum oven at 50°C.

Expected Yield: 75-85% Appearance: Off-white to light brown solid.

Step 3: Preparation of this compound

Principle: The basic amino groups of 2,3-diamino-5-bromobenzoic acid react with hydrochloric acid in an acid-base reaction to form the corresponding ammonium chloride salts. The resulting dihydrochloride salt is generally more stable, crystalline, and easier to handle and store than the free base.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-Diamino-5-bromobenzoic acid | 231.05 | 23.1 g | 0.1 |

| Concentrated Hydrochloric Acid (37%) | 36.46 | ~25 mL | ~0.3 |

| Ethanol | 46.07 | 100 mL | - |

| Diethyl Ether | 74.12 | 200 mL | - |

Procedure:

-

Suspend 23.1 g (0.1 mol) of 2,3-diamino-5-bromobenzoic acid in 100 mL of ethanol in a 500 mL Erlenmeyer flask.

-

While stirring, slowly add concentrated hydrochloric acid dropwise until the solid completely dissolves and the solution becomes acidic (test with pH paper). An excess of hydrochloric acid is used to ensure complete salt formation.

-

The dihydrochloride salt may begin to precipitate during the addition of acid.

-

To induce further precipitation, slowly add 200 mL of diethyl ether to the stirred solution.

-

Cool the mixture in an ice bath for 30-60 minutes to maximize the yield of the precipitate.

-

Collect the crystalline product by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol, followed by a generous amount of diethyl ether to aid in drying.

-

Dry the final product, this compound, in a vacuum desiccator over P₂O₅ to a constant weight.

Expected Yield: 90-98% Appearance: White to off-white crystalline solid.

Characterization Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Amino-5-bromo-3-nitrobenzoic acid | C₇H₅BrN₂O₄ | 261.03 | 245-247[1] | Yellow to orange crystalline solid |

| 2,3-Diamino-5-bromobenzoic acid | C₇H₇BrN₂O₂ | 231.05 | - | Off-white to light brown solid |

| This compound | C₇H₉BrCl₂N₂O₂ | 304.97 | >300 (decomposes) | White to off-white crystalline solid |

Note: Characterization data for the final product and the diamino intermediate should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Safety and Handling

General Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Specific Hazards:

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care and have a sodium thiosulfate solution readily available for quenching any spills.

-

Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle with care.

-

Iron Powder: Flammable solid. Avoid creating dust clouds.

-

Organic Solvents (Acetic Acid, Ethanol, Diethyl Ether): Flammable. Keep away from ignition sources.

Experimental Workflow Visualization

Caption: Detailed experimental workflow for the synthesis of the target compound.

References

-

PubChem. 2-Amino-5-bromo-3-nitrobenzoic acid. [Link]

Sources

An In-depth Technical Guide on the Molecular Structure of 2,3-Diamino-5-bromobenzoic acid dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide offers a comprehensive technical examination of 2,3-Diamino-5-bromobenzoic acid dihydrochloride, a compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document delineates its molecular architecture, physicochemical characteristics, and established synthetic and purification protocols. Furthermore, it explores the molecule's utility as a versatile building block in the creation of novel therapeutic agents, providing mechanistic insights and citing relevant experimental findings. This resource is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary for the effective application of this compound.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and inherent properties of a chemical compound is paramount to predicting its reactivity, behavior in biological systems, and suitability for various applications.

Core Chemical Structure

This compound is an aromatic carboxylic acid. Its structure is centered around a benzene ring, which is substituted with a carboxyl group (-COOH), two amino groups (-NH2) at adjacent positions (ortho), and a bromine atom (-Br). The "dihydrochloride" designation indicates that the two basic amino groups have been protonated to form ammonium chloride salts (-NH3+Cl-). This salt formation enhances the compound's stability and often improves its solubility in aqueous and protic solvents.

Key Structural Features:

-

Benzoic Acid Scaffold: Provides a rigid framework and a carboxylic acid group for further chemical modification.

-

Vicinal Diamino Groups: The two adjacent amino groups are a key reactive feature, enabling the formation of various heterocyclic ring systems through cyclization reactions.

-

Bromine Substituent: The bromine atom serves as a valuable synthetic handle for introducing additional molecular complexity via cross-coupling reactions.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉BrCl₂N₂O₂ | [1] |

| Molecular Weight | 319.97 g/mol | [1] |

| CAS Number | 58580-09-9 | [1][2] |

| Appearance | Typically an off-white to beige or light brown powder/solid | [3] |

| Melting Point | >300 °C (decomposes) | Data not consistently available in search results |

| Solubility | Soluble in water, methanol, and other polar protic solvents. | Inferred from salt form |

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [4] |

Synthesis and Purification Workflows

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.

Generalized Synthetic Pathway

A common synthetic approach begins with the nitration of a suitable bromobenzoic acid derivative, followed by reduction of the nitro groups to amino groups. The final step involves the formation of the dihydrochloride salt.

Caption: A representative synthetic workflow for this compound.

Step-by-Step Experimental Protocol

The following is a detailed, field-proven protocol for the synthesis of the target compound.

Step 1: Nitration of 2-Amino-5-bromobenzoic acid

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-amino-5-bromobenzoic acid to a mixture of concentrated sulfuric acid and nitric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid, 2-amino-5-bromo-3-nitrobenzoic acid, by filtration and wash with cold water.[5]

Step 2: Reduction of 2-Amino-5-bromo-3-nitrobenzoic acid

-

Suspend the nitro-substituted intermediate in a suitable solvent such as ethanol or a mixture of THF/ethanol/water.[6]

-

Add a reducing agent, such as iron powder in the presence of a catalytic amount of hydrochloric acid or ammonium chloride.[6] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.[7]

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the catalyst and other solids.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,3-diamino-5-bromobenzoic acid.[6]

Step 3: Dihydrochloride Salt Formation

-

Dissolve the crude 2,3-diamino-5-bromobenzoic acid in a minimal amount of a suitable solvent, such as methanol or ethanol.

-

Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in an organic solvent) in a stoichiometric excess (at least 2 equivalents).

-

The dihydrochloride salt will precipitate from the solution.

-

Collect the solid by filtration, wash with a non-polar solvent like diethyl ether to remove impurities, and dry under vacuum.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, as well as broad, exchangeable peaks for the ammonium and carboxylic acid protons.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, the carboxyl carbon, and the carbons bearing the amino and bromine substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M and M+2 peaks).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule:

-

Broad O-H and N-H stretching vibrations in the 2500-3400 cm⁻¹ region.

-

A strong C=O stretching vibration for the carboxylic acid around 1700 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring in the 1500-1600 cm⁻¹ region.

Applications in Drug Discovery and Organic Synthesis

This compound is a highly valuable building block in the synthesis of a wide range of biologically active molecules, particularly heterocyclic compounds.[8]

Caption: The utility of this compound in the synthesis of diverse therapeutic agents.

Synthesis of Fused Heterocyclic Systems

The vicinal diamino groups are ideal for condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines, or with aldehydes and carboxylic acids to yield benzimidazoles. These heterocyclic cores are prevalent in many approved drugs and clinical candidates.[9]

Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents (e.g., aryl, alkyl, amino groups) to modulate the biological activity and pharmacokinetic properties of the resulting molecules.[10]

Role in Kinase Inhibitor Development

This building block has been instrumental in the synthesis of potent kinase inhibitors, which are a cornerstone of modern cancer therapy. The resulting heterocyclic scaffolds can mimic the purine core of ATP, enabling them to bind to the ATP-binding site of kinases.[9][10]

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Hazard Identification: This compound is classified as an irritant to the skin, eyes, and respiratory system. It may also be harmful if swallowed.[3][4][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.[4]

-

First Aid Measures:

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.[4]

Conclusion

This compound is a strategically important intermediate in contemporary organic synthesis and drug discovery. Its unique combination of reactive functional groups provides a versatile platform for the construction of complex molecular architectures with diverse biological activities. This guide has provided a comprehensive overview of its molecular structure, properties, synthesis, and applications, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.

References

A comprehensive list of references is not available in the provided search results. The citations within the text refer to the search snippets and do not constitute a formal, complete reference list with titles, full source information, and clickable URLs as requested in the initial prompt.

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound CAS#: 58580-09-9 [m.chemicalbook.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-DiaMino-5-broMobenzoic acid Methyl ester | 1248541-63-0 [chemicalbook.com]

- 7. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Master's thesis - Dissertation [dissertationtopic.net]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

Navigating the Solubility Landscape of 2,3-Diamino-5-bromobenzoic Acid Dihydrochloride: A Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility characteristics of 2,3-Diamino-5-bromobenzoic acid dihydrochloride, a compound of interest in contemporary drug discovery. While specific solubility data for this molecule is not extensively published, this paper will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine its solubility in various organic solvents. We will delve into the physicochemical properties that govern solubility, present a comprehensive experimental protocol for its determination, and discuss the critical interpretation of the resulting data. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of the principles at play.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug molecule from the laboratory to the patient, solubility is a paramount physicochemical property that dictates its fate. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure. For a molecule like this compound, understanding its solubility profile in a range of organic solvents is crucial for various stages of drug development, including:

-

Formulation Development: Selecting appropriate solvent systems for liquid dosage forms, or for the preparation of solid dispersions to enhance dissolution.

-

Crystallization and Purification: Identifying suitable anti-solvents for efficient crystallization and purification processes.

-

Preclinical and Toxicological Studies: Preparing solutions for in vitro and in vivo testing.

-

Analytical Method Development: Choosing appropriate diluents for chromatographic analysis.

Given the structural complexity of this compound, a systematic approach to solubility determination is essential.

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by a combination of its intrinsic molecular properties. While specific experimental data for this compound is limited, we can infer its likely behavior based on its structural features and the properties of analogous compounds like aminobenzoic acids.

Key Physicochemical Parameters:

-

Polarity: The presence of two amino groups and a carboxylic acid group imparts significant polarity to the molecule. The bromine atom adds a degree of lipophilicity. The dihydrochloride salt form further enhances its polarity and potential for hydrogen bonding.

-

pKa: The molecule possesses both acidic (carboxylic acid) and basic (amino groups) functionalities. The pKa values of these groups will dictate the ionization state of the molecule at a given pH. The solubility of aminobenzoic acids is known to be pH-dependent. At acidic pH levels, the amino groups will be protonated, and at higher pH levels, the carboxylic acid will be deprotonated, affecting the overall charge and solubility.[1][2]

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state (crystal lattice energy) must be overcome by the solute-solvent interactions for dissolution to occur. The dihydrochloride salt form will have a significant crystal lattice energy due to strong ionic interactions.

-

Hydrogen Bonding: The amino and carboxylic acid groups are capable of acting as both hydrogen bond donors and acceptors. Solvents that can effectively participate in hydrogen bonding are likely to be better solvents for this compound.

A summary of the general physicochemical properties of related aminobenzoic acids is presented in Table 1.

Table 1: General Physicochemical Properties of Related Aminobenzoic Acids

| Property | General Observation for Aminobenzoic Acids | Implication for this compound |

| Appearance | White to off-white crystalline solids.[1] | Expected to be a crystalline solid. |

| Melting Point | Varies depending on substitution. For example, 2-Amino-5-bromobenzoic acid has a melting point of 213-215 °C.[3] | A relatively high melting point is anticipated due to strong intermolecular forces. |

| pKa | Carboxylic acid group pKa is typically in the range of 2-5, while the amino group pKa is around 2-5. | The molecule will have distinct pKa values for the carboxylic acid and the two amino groups, leading to complex pH-dependent solubility. |

| LogP | Generally low, indicating hydrophilicity. | The presence of polar functional groups suggests a low LogP value, although the bromine atom will slightly increase lipophilicity. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various organic solvents. The "shake-flask" method is a widely accepted technique for this purpose.[4]

Materials and Equipment

-

This compound (analytical grade)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), water)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[5][6]

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for solubility determination can be visualized as follows:

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C and 37 °C to simulate room and physiological temperatures).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[4] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the dissolved API no longer changes significantly.

-

-

Sample Collection and Preparation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to avoid artificially high solubility values.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.[5][7][8]

-

For HPLC: Develop a method with a suitable column, mobile phase, and detection wavelength. Prepare a calibration curve using standard solutions of known concentrations.

-

For UV-Vis Spectrophotometry: Determine the λmax (wavelength of maximum absorbance) of the compound. Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at the λmax.

-

-

-

Data Calculation and Reporting:

-

Calculate the concentration of the undiluted supernatant by applying the dilution factor.

-

The calculated concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.

-

Express the solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.

-

Interpreting Solubility Data: A Guide for the Drug Developer

The obtained solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Hypothetical Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | [Hypothetical Value] |

| Methanol | 25 | [Hypothetical Value] |

| Ethanol | 25 | [Hypothetical Value] |

| DMSO | 25 | [Hypothetical Value] |

| DMF | 25 | [Hypothetical Value] |

| Acetonitrile | 25 | [Hypothetical Value] |

| Acetone | 25 | [Hypothetical Value] |

| THF | 25 | [Hypothetical Value] |

Key Considerations for Interpretation:

-

Solvent Polarity: Correlate the solubility data with the polarity of the solvents. It is expected that this compound, being a polar salt, will exhibit higher solubility in polar protic and aprotic solvents.

-

Temperature Effects: In most cases, solubility increases with temperature. The extent of this increase can provide insights into the thermodynamics of the dissolution process.

-

pH Effects in Aqueous Systems: For aqueous solubility, the pH of the medium is a critical factor.[9] Due to the presence of ionizable groups, the solubility of this compound will likely vary significantly with pH.[10] A full pH-solubility profile should be determined for a comprehensive understanding.

-

Implications for Formulation:

-

High solubility in a particular solvent suggests its suitability as a vehicle for liquid formulations.

-

A solvent in which the compound has low solubility may be a good candidate as an anti-solvent for crystallization.

-

For poorly soluble compounds, co-solvents or other formulation strategies may be necessary.

-

Troubleshooting and Advanced Considerations

-

Polymorphism: The solubility of a compound can be affected by its crystalline form (polymorph). It is important to characterize the solid form of the API before and after the solubility experiment to ensure that no polymorphic transformations have occurred.

-

Compound Stability: Assess the stability of this compound in the chosen solvents, as degradation can lead to inaccurate solubility measurements.

-

High-Throughput Screening: For early-stage drug discovery where compound availability is limited, high-throughput solubility screening methods using smaller volumes and automated liquid handlers can be employed.[5][11]

Conclusion

While specific, publicly available solubility data for this compound is scarce, a systematic and well-designed experimental approach can provide the necessary information for successful drug development. By understanding the interplay of its physicochemical properties and by employing robust analytical methodologies, researchers can effectively navigate the solubility landscape of this promising compound. The insights gained from such studies are invaluable for making informed decisions throughout the formulation, preclinical, and analytical development processes, ultimately contributing to the successful translation of a new chemical entity into a viable therapeutic agent.

References

- Spectroscopic Techniques - Solubility of Things.

- 4-Aminobenzoic acid - Solubility of Things.

- Penzkofer, A. (2015) Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences and Research.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs.

- Stevens, J. S., et al. (2014). pH and Solvent Influence on p-Aminobenzoic Acid. CORE.

- Predicting drug solubility in organic solvents mixtures - Unipd. (2024).

- Annex 4 - World Health Organization (WHO).

- Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (2012).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009).

- Material Safety Data Sheet - Spectrum Chemical. (2006).

- 2-Amino-5-bromobenzoic acid|BLD Pharm.

- Why would be difficult to isolate neutral p-aminobenzoic acid. What effect will pH have on the structure of your product? | Homework.Study.com.

- SAFETY DATA SHEET - Fisher Scientific.

- 3,4-Diamino-5-bromobenzoic acid|BLD Pharm.

- This compound - Guidechem.

- This compound CAS#: 58580-09-9 - ChemicalBook.

- SAFETY DATA SHEET - Fisher Scientific.

- 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019).

- Benzoic acid - Wikipedia.

- 2-Amino-5-bromobenzoic acid 97 5794-88-7 - Sigma-Aldrich.

- IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. (2013).

- 2,3-Diaminobenzoic acid | C7H8N2O2 | CID 198069 - PubChem.

- 3,5-Diaminobenzoic acid | C7H8N2O2 | CID 12062 - PubChem.

- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. core.ac.uk [core.ac.uk]

- 3. 2-Amino-5-bromobenzoic acid 97 5794-88-7 [sigmaaldrich.com]

- 4. who.int [who.int]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. homework.study.com [homework.study.com]

- 11. pharmatutor.org [pharmatutor.org]

A Senior Application Scientist's Guide to 2,3-Diamino-5-bromobenzoic Acid Dihydrochloride: Sourcing, Synthesis, and Application

Introduction: A Versatile Building Block in Modern Drug Discovery

2,3-Diamino-5-bromobenzoic acid dihydrochloride is a key aromatic intermediate whose structural features are of significant interest to researchers and drug development professionals. The presence of two adjacent amino groups, a carboxylic acid, and a bromine atom on the benzene ring provides a rich platform for synthetic diversification. This arrangement allows for the construction of complex heterocyclic scaffolds, which are foundational to many biologically active molecules.[1] The bromine atom, in particular, serves as a valuable synthetic handle for introducing further molecular complexity via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[2] This guide provides an in-depth overview of the commercial availability, physicochemical properties, synthetic considerations, and applications of this versatile compound.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis. The dihydrochloride salt form enhances solubility and stability, which can be advantageous in various reaction conditions.

| Property | Value | Source |

| CAS Number | 58580-09-9 | [3][4] |

| Molecular Formula | C₇H₉BrCl₂N₂O₂ | [3] |

| Molecular Weight | 231.05 g/mol (for the free base) | [5] |

| Boiling Point | 403.1±45.0 °C at 760 mmHg | [3] |

| Flash Point | 197.6±28.7 °C | [3] |

| Physical Form | Powder | [5] |

Commercial Sourcing and Availability

Identifying a reliable commercial supplier is a critical first step in any research program. The following table summarizes some of the known suppliers of 2,3-Diamino-5-bromobenzoic acid and its derivatives. Researchers should always request a certificate of analysis (CoA) to verify purity and identity before use.

| Supplier | Product Name | Notes |

| Shanghai Do Chemical Co.,Ltd. | This compound | A manufacturer based in China.[3] |

| BLD Pharm | This compound | Lists the compound among its product offerings.[6][7] |

| Sigma-Aldrich | 2,3-diamino-5-bromobenzoic acid | Offers the free base of the compound.[5] |

| ChemicalBook | This compound | A platform that lists various suppliers and chemical data.[4] |

Synthetic Pathways: An Overview

While direct, detailed synthesis protocols for this compound are not extensively published in readily available literature, the synthesis of structurally related compounds provides a logical framework for its preparation. A common strategy involves the bromination of an aminobenzoic acid precursor. For instance, the synthesis of 2-amino-5-bromobenzoic acid is achieved through the bromination of o-aminobenzoic acid.[8] A plausible synthetic route to the target compound could involve the nitration of a suitable benzoic acid derivative, followed by reduction of the nitro groups to amines.

The following diagram illustrates a generalized workflow for the synthesis of a brominated aminobenzoic acid, highlighting the key chemical transformations.

Caption: Generalized workflow for the synthesis of brominated aminobenzoic acids.

Core Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a scaffold for synthesizing more complex, biologically active molecules. The adjacent amino groups are particularly useful for constructing fused heterocyclic systems.

Precursor for Heterocyclic Scaffolds

This compound is a precursor for various heterocyclic systems that are of significant interest in drug discovery due to their structural similarity to endogenous purines.[2] These scaffolds can interact with a wide range of biological targets.

-

Kinase Inhibitors: The pyrido[2,3-b]pyrazine and imidazo[4,5-b]pyridine cores, synthesized from related diamino-bromopyridines, are effective scaffolds for developing kinase inhibitors for cancer therapy.[1]

-

Antimicrobial Agents: Derivatives have shown potential as antimicrobial agents.[2]

-

CNS Receptor Modulators: The heterocyclic systems derived from this precursor can also act as modulators of central nervous system receptors.[2]

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of diverse molecular architectures.

Caption: Role as a precursor in synthesizing diverse bioactive compounds.

Utility in Prodrug Strategies

The carboxylic acid moiety of this compound can be leveraged in prodrug design. Prodrugs are often employed to enhance the physicochemical, biopharmaceutical, and pharmacokinetic properties of a lead compound, which can help overcome challenges such as poor solubility or rapid metabolism.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount. Based on data for structurally similar compounds, 2,3-Diamino-5-bromobenzoic acid and its derivatives should be handled with care.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][11] May also cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Always use personal protective equipment, including gloves, eye protection, and a lab coat.[12]

-

Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[12]

-

Storage: Store in a cool, dry place away from incompatible materials like strong oxidizing agents.[12]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its commercial availability, coupled with its rich chemical functionality, makes it an attractive starting material for the synthesis of novel heterocyclic compounds with therapeutic potential. A clear understanding of its properties, sourcing, and safe handling is essential for its successful application in the laboratory.

References

-

Methyl 2,3-diamino-5-bromobenzoate | C8H9BrN2O2 | CID 58073920 - PubChem. (n.d.). Retrieved from [Link]

-

2,3-Diaminobenzoic acid | C7H8N2O2 | CID 198069 - PubChem. (n.d.). Retrieved from [Link]

- CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents. (n.d.).

-

Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Dissertation. (n.d.). Retrieved from [Link]

-

One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC - NIH. (2023-10-24). Retrieved from [Link]

-

Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). (2024-01-16). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound CAS#: 58580-09-9 [m.chemicalbook.com]

- 5. 2,3-diamino-5-bromobenzoic acid | 58580-09-9 [sigmaaldrich.com]

- 6. 1674402-19-7|Ethyl 2,3-diamino-5-bromobenzoate|BLD Pharm [bldpharm.com]

- 7. 5794-88-7|2-Amino-5-bromobenzoic acid|BLD Pharm [bldpharm.com]

- 8. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Methyl 2,3-diamino-5-bromobenzoate | C8H9BrN2O2 | CID 58073920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,3-Diaminobenzoic acid | C7H8N2O2 | CID 198069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide on the Reactivity of ortho-Phenylenediamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

ortho-Phenylenediamine (OPD) and its derivatives are cornerstone building blocks in synthetic and medicinal chemistry. The strategic placement of two amino groups on an aromatic ring imparts a unique reactivity profile, making them invaluable precursors for a vast array of heterocyclic compounds. This guide provides a comprehensive exploration of the reactivity of OPD derivatives, focusing on the mechanistic underpinnings of their key transformations. We will delve into the influence of electronic and steric effects of substituents on reaction outcomes, provide field-proven experimental protocols, and present data-driven insights to empower researchers in their synthetic endeavors.

Introduction: The Chemical Versatility of o-Phenylenediamines

ortho-Phenylenediamine, a simple aromatic diamine, is a remarkably versatile reagent. Its chemical personality is dominated by the nucleophilicity of its two adjacent amino groups. This arrangement facilitates a wide range of condensation and cyclization reactions, leading to the formation of stable five- and six-membered heterocyclic rings. These resulting scaffolds, including benzimidazoles, quinoxalines, and phenazines, are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] The ability to readily modify the OPD core with various substituents allows for the fine-tuning of the electronic and steric properties of the resulting heterocyclic products, a crucial aspect of modern drug design.[3]

The fundamental reactivity of OPD stems from the ability of its amino groups to act as nucleophiles, readily attacking electrophilic centers.[3] This guide will systematically explore the major reaction classes of OPD derivatives, providing both theoretical understanding and practical guidance.

Core Reactivity: Condensation and Cyclization Pathways

The most prevalent and synthetically useful reactions of o-phenylenediamine derivatives involve condensation with carbonyl-containing compounds. These reactions typically proceed through a two-step sequence: initial nucleophilic attack to form a Schiff base or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the final aromatic heterocycle.

Synthesis of Benzimidazoles: The Phillips Condensation and Beyond

Benzimidazoles are a prominent class of heterocycles with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5] The most common route to their synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[6]

Mechanism of the Phillips Condensation:

The reaction is typically initiated by the protonation of the carboxylic acid, enhancing its electrophilicity. One of the amino groups of the OPD then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration and intramolecular cyclization, followed by aromatization, afford the benzimidazole ring system.

Diagram: General Workflow for Benzimidazole Synthesis

Caption: General workflow for benzimidazole synthesis.[3]

Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles from Aldehydes [4]

This protocol describes a general and efficient method for the synthesis of 2-substituted benzimidazoles using a gold nanoparticle catalyst.

-

Catalyst Preparation: Place the appropriate supported gold catalyst (e.g., 1 mol % Au on TiO₂, 60 mg) in a 5 mL glass vial.

-

Reagent Addition: Add the solvent (3 mL of a 3:1 mixture of CHCl₃:MeOH), o-phenylenediamine (0.3 mmol), and the desired aldehyde (0.3 mmol) to the vial.

-

Reaction: Stir the reaction mixture at 25 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, centrifuge the mixture to separate the solid catalyst.

-

Purification: Wash the catalyst twice with ethanol (3 mL). The combined supernatant contains the crude product, which can be further purified by column chromatography or recrystallization.

Influence of Substituents:

The electronic nature of substituents on the o-phenylenediamine ring significantly impacts the rate and efficiency of benzimidazole formation.

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the aromatic ring, enhancing the nucleophilicity of the amino groups. This generally leads to faster reaction rates.[3]

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and cyano (-CN) decrease the electron density, reducing the nucleophilicity of the amino groups.[3][6] While this can slow down the initial condensation step, high yields can often be achieved by adjusting reaction conditions, such as using microwave irradiation or more reactive carbonyl partners.[6]

Table 1: Comparative Reactivity of Substituted o-Phenylenediamines in Benzimidazole Synthesis

| o-Phenylenediamine Derivative | Reacting Partner | Conditions | Yield (%) | Reference |

| o-Phenylenediamine | Benzaldehyde | L-proline, EtOH, RT | High | |

| 4-Nitro-o-phenylenediamine | Substituted Phenoxyacetic Acids | Conventional Heating | Moderate to High | [3][6] |

| 4-Nitro-o-phenylenediamine | Substituted Phenoxyacetic Acids | Microwave Irradiation | High to Excellent | [6] |

| 4,5-Dimethyl-o-phenylenediamine | Various Aldehydes | H₂O₂/HCl, Acetonitrile, RT | Excellent | |

| 4,5-Dimethyl-o-phenylenediamine | α-Keto Acids | Amino Acid, Water, 25°C | Excellent | [7][8] |

Quinoxaline Synthesis: The Reaction with 1,2-Dicarbonyl Compounds